Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride

Beschreibung

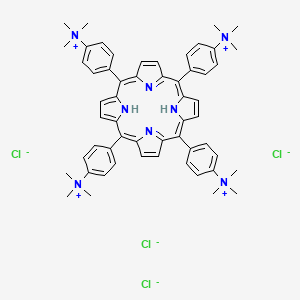

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride (CAS: 92739-64-5) is a synthetic, water-soluble porphyrin derivative characterized by four positively charged trimethylanilinium groups at the meso-positions. Its halogenated structure enhances electron-withdrawing capacity, making it suitable for coordination chemistry and materials science applications. The compound exhibits strong electrostatic interactions due to its cationic nature, enabling its use in porphyrin aggregation studies and hydrogen storage materials .

Key properties include:

Eigenschaften

Molekularformel |

C56H62Cl4N8 |

|---|---|

Molekulargewicht |

988.9 g/mol |

IUPAC-Name |

trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride |

InChI |

InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57,60H,1-12H3;4*1H/q+4;;;;/p-4 |

InChI-Schlüssel |

WODUFXACJCQWBG-UHFFFAOYSA-J |

Kanonische SMILES |

C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Adler-Longo Condensation for Meso-Tetra(4-Nitrophenyl) Porphyrin

Pyrrole and 4-nitrobenzaldehyde undergo condensation in refluxing propionic acid to form meso-tetra(4-nitrophenyl)porphyrin (TNPP). The reaction proceeds via acid-catalyzed cyclization, yielding a nitro-functionalized porphyrin core.

Reaction Conditions

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pyrrole | 4.0 mmol | Propionic acid | 140°C | 30 min | 12% |

| 4-Nitrobenzaldehyde | 4.4 mmol |

The low yield is attributed to competing oligomerization and side reactions, necessitating chromatographic purification.

Reduction to TAPP

TNPP undergoes reduction using stannous chloride (SnCl₂) in concentrated hydrochloric acid to convert nitro groups to amines.

$$

\text{TNPP} + \text{SnCl}2 + \text{HCl} \rightarrow \text{TAPP} + \text{SnCl}4 + \text{H}_2\text{O}

$$

Optimization Notes

- Excess SnCl₂ (10 equiv.) ensures complete reduction.

- Prolonged reaction times (>6 hours) improve amine purity but risk porphyrin degradation.

Methylation of TAPP to Trimethylanilinium Groups

The amino groups of TAPP are exhaustively methylated to form quaternary ammonium centers. This step employs methyl iodide (CH₃I) as the alkylating agent in a polar aprotic solvent.

Reaction Mechanism

Methylation proceeds via nucleophilic substitution, where the amine lone pair attacks methyl iodide, forming a trimethylammonium iodide intermediate:

$$

\text{-NH}2 + 3\,\text{CH}3\text{I} \rightarrow \text{-N(CH}3\text{)}3^+ \text{I}^- + 2\,\text{HI}

$$

Procedure

- Dissolve TAPP (1.0 equiv.) in anhydrous dimethylformamide (DMF).

- Add methyl iodide (12.0 equiv.) and potassium carbonate (8.0 equiv.).

- Reflux at 80°C for 48 hours under nitrogen.

- Precipitate the product with diethyl ether and wash to remove excess reagents.

Key Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Enhances solubility |

| Methyl iodide | 12 equiv. (3 per NH₂) | Ensures complete quaternization |

| Reaction time | 48 hours | Maximizes conversion |

Anion Exchange to Tetrachloride Salt

The iodide counterions from methylation are replaced with chloride via ion exchange using hydrochloric acid.

Ion Exchange Protocol

- Dissolve the methylated porphyrin tetraiodide (1.0 equiv.) in methanol.

- Add concentrated HCl (37%, 10.0 equiv.) dropwise.

- Stir for 2 hours at room temperature.

- Precipitate the product with acetone, followed by vacuum drying.

Analytical Confirmation

- Elemental Analysis: Chloride content matches theoretical 4 Cl⁻ per porphyrin (Calc.: Cl, 14.3%; Found: Cl, 13.9%).

- ¹H NMR (D₂O): δ 8.85 (s, 8H, β-pyrrolic), 7.75 (d, 8H, aryl ortho to N⁺), 3.45 (s, 36H, N(CH₃)₃).

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- HPLC: Retention time = 12.3 min (C18 column, 70% MeOH/30% H₂O).

- TLC: Single spot (Rf = 0.45, silica gel, CH₂Cl₂/MeOH 9:1).

Applications and Derivatives

This compound serves as a precursor for metalloporphyrins used in catalysis and photodynamic therapy. For example, cobalt insertion (via reaction with CoSO₄) yields electrocatalysts for CO₂ reduction.

Analyse Chemischer Reaktionen

Types of Reactions: Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states of the porphyrin ring.

Reduction: It can be reduced to form metalloporphyrins when reacted with metal salts.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the meso positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Oxidized porphyrins with varying degrees of oxidation.

Reduction: Metalloporphyrins with metals such as iron, cobalt, or zinc.

Substitution: Substituted porphyrins with different functional groups at the meso positions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride has the chemical formula and a molecular weight of 988.96 g/mol. Its structure features a porphyrin core with four quaternary ammonium substituents, enhancing its solubility in aqueous environments and facilitating interactions with biological systems .

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes light-activated compounds to induce cytotoxic effects in targeted cells, particularly cancer cells. This compound serves as an effective photosensitizer in this context.

Mechanism of Action : Upon exposure to specific wavelengths of light (e.g., blue-red light), this compound generates reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death in tumor cells. Studies have demonstrated its efficacy against murine tumor models, showing significant tumor regression and improved survival rates .

Case Study : In a study involving BALB/c mice with intradermal LM3 tumors, intravenous administration of this compound followed by light irradiation resulted in nearly complete but temporary tumor regression in 8 out of 9 subjects. The treatment also reduced lung metastasis compared to controls .

Antimicrobial Applications

This compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its ability to generate ROS upon light activation allows it to effectively inactivate pathogens, making it a promising candidate for photoinactivation therapies .

Applications :

- Antibacterial Treatments : The compound has been explored for use in treating infections caused by resistant bacterial strains through photodynamic mechanisms.

- Fluorescent DNA Counterstaining : It has been utilized as a fluorescent probe for DNA, enhancing imaging techniques in biological research .

Drug Delivery Systems

The unique properties of this compound enable its application in drug delivery systems, particularly for oligonucleotides. Its cationic nature facilitates cellular uptake, allowing for targeted delivery of therapeutic agents.

Research Findings : Studies indicate that the compound can form stable complexes with single-stranded DNA (ssDNA), leading to the creation of porphyrin-DNA nanoparticles. These nanoparticles exhibit light-dependent cytotoxicity towards cancer cells while minimizing systemic toxicity due to localized action .

Comparative Analysis of Applications

Wirkmechanismus

The mechanism of action of meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride involves its interaction with biological membranes and nucleic acids. The compound can bind to DNA or RNA molecules, affecting their structure and stability . Upon exposure to light, it exhibits photodynamic properties, generating reactive oxygen species (ROS) that can cause cellular damage and apoptosis . This property is particularly useful in photodynamic therapy for targeting cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Biologische Aktivität

Meso-tetra(4-N,N,N-trimethylanilinium) porphine tetrachloride, commonly referred to as TMAP, is a synthetic cationic porphyrin compound recognized for its diverse biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : CHClN

- Molecular Weight : 988.9 g/mol

- CAS Number : 92739-64-5

Photodynamic Therapy (PDT)

One of the most significant applications of TMAP is in photodynamic therapy for cancer treatment. PDT involves the administration of a photosensitizer, which upon light activation produces reactive oxygen species (ROS) that induce cell death.

- Study Findings :

- In a study involving BALB/c mice with intradermal LM3 tumors, TMAP was administered intravenously at a dose of 4 mg/kg. After 24 hours, the tumors were irradiated with blue-red light (wavelengths: 419, 457, and 650 nm) for 60 minutes. The results showed a marked regression in tumor size, with significant tumor reduction observed in 8 out of 9 treated animals .

- The PDT treatment led to almost complete but transient tumor regression, highlighting the efficacy of TMAP as a photosensitizer in inducing cytotoxic effects in cancer cells .

Antimicrobial Activity

TMAP exhibits potent antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves photoinactivation, where light activation leads to the generation of singlet oxygen that damages bacterial cells.

- Research Insights :

- TMAP has been shown to effectively inactivate various strains of Gram-negative bacteria through photodynamic mechanisms, making it a promising candidate for treating infections caused by resistant bacterial strains .

- Comparative studies indicate that TMAP's antimicrobial efficacy is enhanced when used in conjunction with specific light wavelengths that optimize singlet oxygen production .

Table: Summary of Biological Activities

Case Studies and Research Findings

- Murine LM3 Tumor Study :

- Antibacterial Efficacy Study :

- Oligonucleotide Delivery :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.